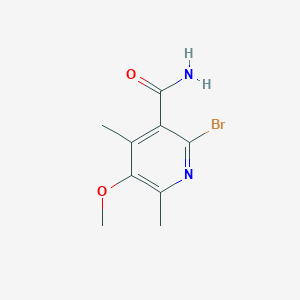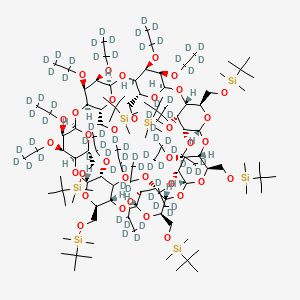
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 is a derivative of beta-cyclodextrin, a cyclic oligosaccharide produced from starch via enzymatic conversion. This compound is isotope-labeled with deuterium, making it useful in various analytical and research applications. Beta-cyclodextrins are known for their ability to form inclusion complexes with a wide range of molecules, which makes them valuable in fields such as pharmaceuticals, food, and environmental science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 involves multiple steps. The starting material, beta-cyclodextrin, undergoes selective protection and deprotection reactions to introduce the desired functional groups. The tert-butyldimethylsilyl (TBDMS) groups are introduced using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The ethyl groups are introduced via alkylation reactions using ethyl iodide or ethyl bromide. The deuterium labeling is achieved by using deuterated reagents or solvents during the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to obtain the final product with high isotopic purity.
化学反应分析
Types of Reactions
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: The ethyl and TBDMS groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Ethyl iodide, tert-butyldimethylsilyl chloride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 has a wide range of scientific research applications:
Chemistry: Used as a chiral stationary phase in high-performance liquid chromatography (HPLC) for the separation of enantiomers.
Biology: Employed in studies involving molecular recognition and host-guest chemistry.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form inclusion complexes with various drugs.
Industry: Utilized in the development of advanced materials and sensors.
作用机制
The mechanism of action of Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 involves the formation of inclusion complexes with guest molecules. The hydrophobic cavity of the beta-cyclodextrin derivative allows it to encapsulate hydrophobic molecules, thereby enhancing their solubility and stability. This property is particularly useful in drug delivery, where the compound can improve the bioavailability of poorly soluble drugs.
相似化合物的比较
Similar Compounds
- Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin
- Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin
Uniqueness
Heptakis(2,3-di-O-ethyl-6-O-tert-butyldimethylsilyl)-beta-cyclodextrin-d70 is unique due to its deuterium labeling, which makes it particularly valuable in analytical applications such as nuclear magnetic resonance (NMR) spectroscopy. The ethyl and TBDMS groups provide specific steric and electronic properties that can influence the compound’s inclusion complex formation and stability .
属性
分子式 |
C112H224O35Si7 |
|---|---|
分子量 |
2398.0 g/mol |
IUPAC 名称 |
tert-butyl-[[(1R,3R,5R,6R,8R,10R,11R,13R,15R,16R,18R,20R,21R,23R,25R,26R,28R,30R,31R,33R,35R,36R,37R,38R,39R,40R,41R,42R,43R,44R,45R,46R,47R,49R)-10,15,20,25,30,35-hexakis[[tert-butyl(dimethyl)silyl]oxymethyl]-36,37,38,39,40,41,42,43,44,45,46,47,48,49-tetradecakis(1,1,2,2,2-pentadeuterioethoxy)-2,4,7,9,12,14,17,19,22,24,27,29,32,34-tetradecaoxaoctacyclo[31.2.2.23,6.28,11.213,16.218,21.223,26.228,31]nonatetracontan-5-yl]methoxy]-dimethylsilane |
InChI |
InChI=1S/C112H224O35Si7/c1-50-113-85-78-71(64-127-148(36,37)106(15,16)17)134-99(92(85)120-57-8)142-79-72(65-128-149(38,39)107(18,19)20)136-101(94(122-59-10)86(79)114-51-2)144-81-74(67-130-151(42,43)109(24,25)26)138-103(96(124-61-12)88(81)116-53-4)146-83-76(69-132-153(46,47)111(30,31)32)140-105(98(126-63-14)90(83)118-55-6)147-84-77(70-133-154(48,49)112(33,34)35)139-104(97(125-62-13)91(84)119-56-7)145-82-75(68-131-152(44,45)110(27,28)29)137-102(95(123-60-11)89(82)117-54-5)143-80-73(66-129-150(40,41)108(21,22)23)135-100(141-78)93(121-58-9)87(80)115-52-3/h71-105H,50-70H2,1-49H3/t71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91?,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-/m1/s1/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3,9D3,10D3,11D3,12D3,13D3,14D3,50D2,51D2,52D2,53D2,54D2,55D2,56D2,57D2,58D2,59D2,60D2,61D2,62D2,63D2 |
InChI 键 |
YWJVRWNASWFZDF-OLGKIYBHSA-N |
手性 SMILES |
[2H]C([2H])([2H])C([2H])([2H])O[C@@H]1[C@H]2[C@H](O[C@@H]([C@@H]1OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]3[C@H](O[C@@H]([C@@H]([C@@H]3OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]4[C@H](O[C@@H]([C@@H]([C@@H]4OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]5[C@H](O[C@@H]([C@@H](C5OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]6[C@H](O[C@@H]([C@@H]([C@@H]6OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]7[C@H](O[C@@H]([C@@H]([C@@H]7OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])O[C@@H]8[C@H](O[C@H](O2)[C@@H]([C@@H]8OC([2H])([2H])C([2H])([2H])[2H])OC([2H])([2H])C([2H])([2H])[2H])CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
规范 SMILES |
CCOC1C2C(OC(C1OCC)OC3C(OC(C(C3OCC)OCC)OC4C(OC(C(C4OCC)OCC)OC5C(OC(C(C5OCC)OCC)OC6C(OC(C(C6OCC)OCC)OC7C(OC(C(C7OCC)OCC)OC8C(OC(O2)C(C8OCC)OCC)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C)CO[Si](C)(C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


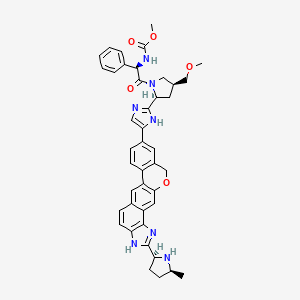
![3-((5-(2-Aminopyrimidine-5-carboxamido)-7-methoxy-2,3-dihydroimidazo[1,2-c]quinazolin-8-yl)oxy)propanoic Acid](/img/structure/B13851432.png)
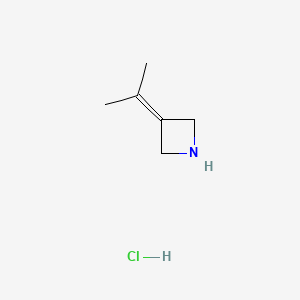
![5-Amino-1-tert-butyl-3-[(2,3-dimethylphenyl)methyl]pyrazole-4-carbonitrile](/img/structure/B13851448.png)
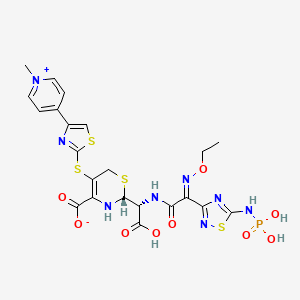
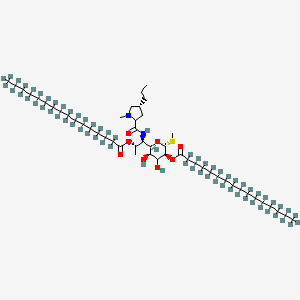
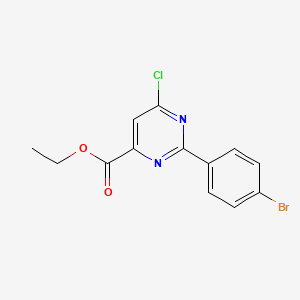
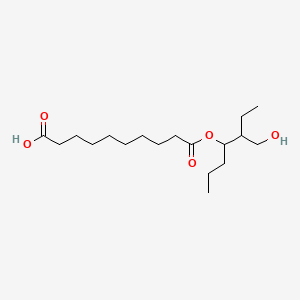
![tert-butyl N-(6,7-dihydro-5H-cyclopenta[b]pyridin-6-yl)carbamate](/img/structure/B13851472.png)
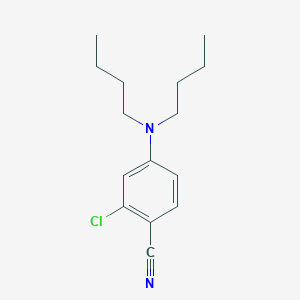
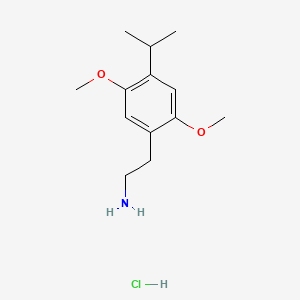
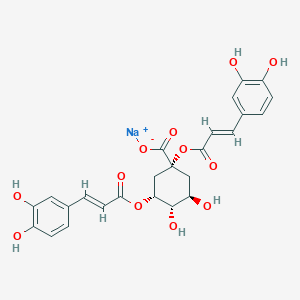
![2-Methyl-2-[[2-[2-(4-nitrophenyl)ethyl]-1,3-dioxolan-2-yl]methyl]-1,3-dioxolane](/img/structure/B13851499.png)
